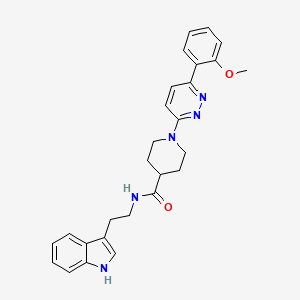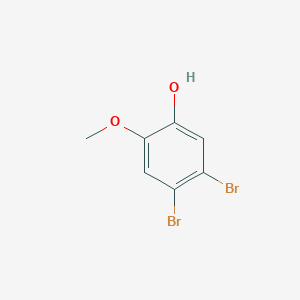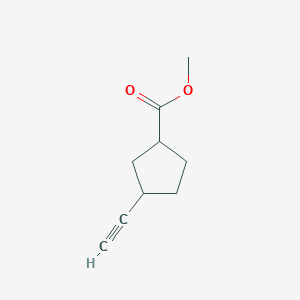
3-(1H-Imidazol-1-ylmethyl)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1H-Imidazol-1-ylmethyl)benzylamine” is a chemical compound with the molecular formula C11H13N3. It has a molecular weight of 187.245 . It is categorized under Aminomethyl’s .
Synthesis Analysis
Imidazole, the core structure of “3-(1H-Imidazol-1-ylmethyl)benzylamine”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .Molecular Structure Analysis
The molecular structure of “3-(1H-Imidazol-1-ylmethyl)benzylamine” consists of 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . Imidazole, the core structure, is a five-membered heterocyclic ring that contains two nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Structural Applications
- Regiospecific Acylation Reactions : Imidazo[1,5-a]pyridine derivatives, related to 3-(1H-Imidazol-1-ylmethyl)benzylamine, exhibit dual reactivity, leading to regiospecific acylation. This property is crucial for synthesizing diverse organic compounds with potential applications in drug development and materials science (Hlasta, 1990).
DNA-binding and Antioxidant Activity
- Silver(I) Complexes with V-shaped Ligands : Research on silver(I) complexes incorporating V-shaped bis-benzimidazole ligands, closely related to 3-(1H-Imidazol-1-ylmethyl)benzylamine, showed significant DNA-binding properties and antioxidant activities. These complexes could bind to DNA via intercalation and exhibit potential for therapeutic applications (Wu et al., 2012).
Antimicrobial Activities
- Imidazole Analogs : A study on 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs demonstrated potent antimicrobial activity against various fungi and bacteria, highlighting the potential of imidazole derivatives in treating infections (Dahiya, 2008).
Materials Science and Luminescence
- Cobalt(II) Coordination Polymers : The synthesis of coordination polymers using 1,4-bis(imidazole-1-ylmethyl)benzene revealed the formation of microporous materials, indicating applications in gas storage, separation technologies, and catalysis (Zhao et al., 2002).
- Copper(I)-iodide Based Polymers : These polymers demonstrate significant photophysical properties, useful in developing luminescent materials for sensors and optical devices (Song et al., 2015).
Chemical Synthesis and Catalysis
- Palladium Iodide-Catalyzed Synthesis : A novel method for synthesizing functionalized benzimidazoimidazoles showcases the versatility of imidazole derivatives in organic synthesis, providing a pathway to diverse biologically active compounds (Veltri et al., 2018).
Orientations Futures
The future directions for “3-(1H-Imidazol-1-ylmethyl)benzylamine” and its derivatives could involve further exploration of their broad range of chemical and biological properties for the development of new drugs . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases .
Propriétés
IUPAC Name |
[3-(imidazol-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14/h1-6,9H,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRAFCDXQJMMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CN=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159148-87-5 |
Source


|
| Record name | 1-{3-[(1H-imidazol-1-yl)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2890538.png)
![tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B2890540.png)
![N-(2-ethyl-6-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890541.png)
![1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2890545.png)


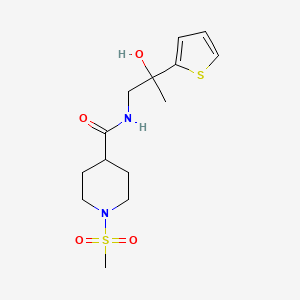
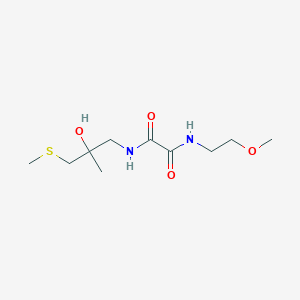
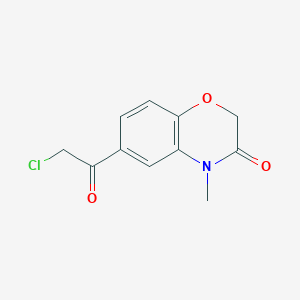
![2-(2-Fluorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2890553.png)

